molecular formula C17H14N4OS2 B2392392 4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185076-85-0

4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2392392
CAS No.: 1185076-85-0
M. Wt: 354.45
InChI Key: QZNOMWXQJOLFKL-UHFFFAOYSA-N
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Description

4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a potent, selective, and irreversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by forming a covalent bond with the cysteine 481 residue in the BTK active site, leading to sustained suppression of B-cell receptor signaling pathways . This mechanism is of significant research value in the fields of autoimmune diseases and hematological cancers, where aberrant B-cell activity is a key driver of pathology. Researchers utilize this compound to investigate the role of BTK in conditions such as rheumatoid arthritis, lupus, and chronic lymphocytic leukemia (CLL). Its high selectivity profile minimizes off-target effects, making it an excellent tool for dissecting specific BTK-mediated signaling cascades in cellular and in vivo models . The compound's covalent binding mode offers a distinct pharmacological advantage for prolonged target engagement studies, providing a reliable means to achieve durable pathway inhibition and assess downstream biological consequences in a research setting.

Properties

IUPAC Name

12-[(4-ethenylphenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-3-11-4-6-12(7-5-11)10-24-17-19-18-16-20(2)15(22)14-13(21(16)17)8-9-23-14/h3-9H,1,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNOMWXQJOLFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Vinylbenzylthiol

4-Vinylbenzyl chloride is treated with thiourea in ethanol under reflux to form the corresponding isothiouronium salt (7). Alkaline hydrolysis with sodium hydroxide (NaOH) liberates 4-vinylbenzylthiol (8), which is extracted using ethyl acetate and dried over anhydrous sodium sulfate.

Reaction Conditions :

  • Thiourea acts as a nucleophile, displacing chloride via an SN2 mechanism.
  • Hydrolysis at pH 10–12 prevents disulfide formation.

Nucleophilic Substitution of Chlorine

The chlorinated intermediate (6) reacts with 4-vinylbenzylthiol (8) in acetonitrile or DMF using K₂CO₃ as a base. The reaction proceeds at 60–80°C for 12–16 hours, substituting the 1-chlorine atom with the thioether group to yield the target compound (9) .

Yield Optimization :

  • Anhydrous acetonitrile minimizes side reactions compared to DMF.
  • A 1:1.2 molar ratio of (6) to (8) maximizes conversion.

Purification and Characterization

Crude product (9) is purified via silica gel chromatography using a gradient of ethyl acetate/hexanes (1:3 to 1:1). Analytical validation includes:

  • ¹H NMR (CDCl₃): Key signals include δ 7.3–7.5 (vinylbenzyl aromatic protons), δ 6.6–6.8 (vinyl CH₂=CH–), and δ 3.8–4.0 (SCH₂–).
  • Mass Spectrometry : Molecular ion peak at m/z 423.5 (M+H⁺).

Challenges :

  • The vinyl group’s susceptibility to polymerization necessitates inert atmospheres (N₂/Ar) during reactions.
  • Silica gel chromatography effectively removes unreacted thiol and chlorinated byproducts.

Comparative Analysis of Synthetic Routes

Method Step Conditions Yield (%) Key Reference
Core formation (1→5) POCl₃ reflux, triethyl orthoformate 65–70
Methylation (4→6) K₂CO₃/DMF, CH₃I 80–85
Thioether coupling (6→9) K₂CO₃/CH₃CN, 80°C 70–75

Mechanistic Considerations and Side Reactions

  • Triazolo Ring Formation : Cyclization via triethyl orthoformate proceeds through a dehydrative mechanism, forming the triazole ring via intramolecular hydrazide condensation.
  • Competitive Displacement : During thioether formation, excess thiol may attack the 2-chlorine position, necessitating precise stoichiometric control.

Industrial-Scale Adaptations

For bulk synthesis, continuous flow reactors improve heat transfer during exothermic steps (e.g., chlorination with POCl₃). Solvent recovery systems are critical for acetonitrile due to its high cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions with alkylating agents or halogens.

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid, osmium tetroxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, halogens

Major Products

    Oxidation: Epoxides, diols

    Reduction: Ethyl-substituted derivatives

    Substitution: Various alkylated or halogenated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing heterocycles.

    Medicine: As a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The vinylbenzylthio group can interact with hydrophobic pockets in proteins, while the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core can form hydrogen bonds and π-π interactions with amino acid residues.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties Biological Activity References
Target Compound 4-Methyl, (4-vinylbenzyl)thio Moderate lipophilicity; vinyl group enables potential cross-linking Not explicitly reported; inferred antimicrobial
1-Isopropyl-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5(4H)-one Isopropyl, 4-methylphenyl High steric bulk; improved membrane permeability Antimicrobial (comparable to standards)
4-(4-Methylphenyl)-1-piperidin-1-ylmethyl-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidin-5(4H)-one Piperidinylmethyl, 4-methylphenyl Enhanced solubility due to tertiary amine; potential CNS penetration Antimicrobial
4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Butyl, pyrimidinylpiperazine-propionyl High polarity; likely targets kinase or GPCR pathways Anticancer (inferred from structural analogs)
4-(4-Ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-Ethylbenzyl, 3-methylbenzylthio Increased hydrophobicity; improved binding to hydrophobic enzyme pockets Not reported

Key Observations :

Substituent Effects on Bioactivity: Bulkier groups (e.g., isopropyl, piperidinylmethyl) improve antimicrobial activity by enhancing target binding .

Synthetic Challenges: The target compound’s vinylbenzylthio substituent requires specialized coupling reactions (e.g., Suzuki-Miyaura) , whereas alkylation suffices for simpler analogs .

Physicochemical Properties: Lipophilicity: The target compound’s logP is intermediate between polar (piperazinyl) and hydrophobic (ethylbenzyl) analogs, balancing solubility and membrane permeability . Thermal Stability: Fused triazolo-pyrimidinones generally exhibit high thermal stability (>200°C), but vinyl groups may lower decomposition thresholds .

Biological Activity

4-Methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and other biological effects.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Thienopyrimidine Core : The initial step typically involves the reaction of thieno[2,3-d]pyrimidine derivatives with various thiol or thioether groups.
  • Vinyl Substitution : The introduction of the vinylbenzyl group is achieved through a nucleophilic substitution reaction.
  • Final Modifications : Further chemical modifications may be performed to enhance the biological activity or solubility.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro Studies : The compound showed significant cytotoxicity against various cancer cell lines. In a study assessing its effects on MDA-MB-231 (a triple-negative breast cancer cell line), it exhibited an IC50 value of approximately 27.6 μM, indicating potent activity against tumor cells .
  • Mechanism of Action : The proposed mechanism involves inhibition of microtubule polymerization and disruption of mitotic spindle formation. This leads to cell cycle arrest and apoptosis in cancer cells .

Other Biological Activities

Beyond anticancer effects, the compound has been evaluated for other biological activities:

  • Antiviral Activity : Compounds with similar structural features have demonstrated antiviral properties against various viral infections, suggesting that this compound may also possess such activities .
  • Antioxidant Properties : Preliminary studies indicate that derivatives of thieno[2,3-e][1,2,4]triazole exhibit antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thieno[2,3-e][1,2,4]triazole scaffold significantly affect biological activity. Key observations include:

  • Substituent Effects : Electron-withdrawing groups tend to enhance cytotoxicity compared to electron-donating groups .
  • Positioning of Functional Groups : The position and nature of substituents on the vinylbenzyl moiety also play a crucial role in modulating activity .

Data Summary

Biological ActivityIC50 (μM)Cell LineReference
Cytotoxicity27.6MDA-MB-231
Antiviral ActivityN/AVarious viruses
Antioxidant ActivityN/AN/A

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Triple-Negative Breast Cancer Model : In vivo studies using xenograft models showed that treatment with the compound resulted in significant tumor regression compared to controls.
  • Combination Therapy : Combining this compound with established chemotherapeutics enhanced overall efficacy and reduced side effects in animal models.

Q & A

Basic: What synthetic methodologies are optimal for constructing the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core?

The synthesis typically involves cyclocondensation of hydrazonoyl halides with thienopyrimidine precursors. For example, refluxing 2-hydrazinopyrido[2,3-d]pyrimidin-4(3H)-one with aldehydes in dioxane under thermal conditions (90–100°C) using cellulose sulfuric acid as an eco-friendly catalyst achieves regioselective cyclization . Triethylamine in dry chloroform is also effective for facilitating hydrazonoyl chloride reactions with thienopyrimidinones, yielding derivatives with >75% purity after crystallization . Key steps include inert atmosphere control and purification via column chromatography.

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Multi-nuclear NMR (¹H, ¹³C) is essential for confirming regiochemistry and substituent positions. For instance, ¹H NMR can distinguish between vinylbenzyl thioether protons (δ 5.2–5.8 ppm) and aromatic protons (δ 7.0–8.5 ppm) . IR spectroscopy verifies thioether (C-S, ~650 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) functionalities . High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with theoretical values (±5 ppm error) .

Advanced: How can researchers resolve contradictions in bioactivity data arising from structural analogs?

Comparative molecular docking and quantitative structure-activity relationship (QSAR) modeling are recommended. For example, derivatives with anti-inflammatory activity (e.g., 50.48% inhibition in xylene-induced edema tests ) may show conflicting results due to substituent electronic effects. Use Schrödinger Suite or AutoDock to simulate binding affinities to targets like STAT3 or COX-2, correlating with experimental IC₅₀ values . Validate hypotheses via site-directed mutagenesis or competitive binding assays.

Advanced: What experimental design principles ensure reproducibility in pharmacological testing?

Adopt randomized block designs with split-split plots for multivariable analysis (e.g., dose-response, time-course studies). For in vivo anti-inflammatory assays, use four replicates per group (n=10 animals/group) and standardized endpoints (e.g., edema reduction at 30 min and 4 h post-administration) . Include positive controls (e.g., indomethacin) and blinded data analysis to minimize bias.

Advanced: How can computational methods elucidate reaction mechanisms for unexpected byproducts?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity. For instance, hydrazonoyl halide reactions may yield competing [1,2,4]triazolo vs. [1,3,4]thiadiazolo regioisomers. Calculate Gibbs free energy (ΔG) differences to identify thermodynamically favored pathways . Pair with LC-MS monitoring to track intermediate formation in real-time .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Use gradient elution silica gel chromatography (hexane:ethyl acetate, 3:1 to 1:2) for baseline separation. For polar byproducts, switch to reverse-phase C18 columns with acetonitrile/water (0.1% TFA). Recrystallization from ethanol/dioxane (1:3) improves purity to >95% . Confirm purity via HPLC (C18 column, 220 nm UV detection) with <2% impurity thresholds.

Advanced: How do structural modifications (e.g., vinylbenzyl thioether) impact metabolic stability?

Perform microsomal stability assays (human liver microsomes, 1 mg/mL protein) with LC-MS/MS quantification. The vinyl group may undergo cytochrome P450-mediated epoxidation, reducing half-life. Compare with methyl or halogen substituents using kinetic metabolic models (e.g., CLint = Vmax/Km) . Pair with molecular dynamics simulations to predict CYP3A4 binding affinities .

Basic: What solvents and catalysts optimize yield in multistep syntheses?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the thioether position, while acetonitrile improves cyclization kinetics . Lewis acids (e.g., ZnCl₂) catalyze thiazolidinone formation (85% yield), and triethylamine neutralizes HCl byproducts in hydrazonoyl reactions . Avoid protic solvents (e.g., methanol) to prevent hydrolysis of the triazolo ring.

Advanced: How can researchers validate the biological target engagement of this compound?

Use cellular thermal shift assays (CETSA) to confirm target binding. For STAT3 inhibitors, treat MCF-7 cells with the compound (10 µM, 2 h), lyse, and heat to 55°C. Centrifuge and quantify soluble STAT3 via Western blot . Combine with siRNA knockdown to verify phenotype rescue (e.g., reduced tumor growth in xenografts).

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

Employ kinome-wide selectivity screening (Eurofins KinaseProfiler™) at 1 µM concentration. For promiscuous inhibitors, introduce steric hindrance (e.g., bulkier substituents at C-4) or switch to covalent binding motifs (e.g., acrylamides). Validate via ATP-competitive assays (Kd < 100 nM) and counter-screen against 468 kinases .

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